molecular formula C14H19N3O2 B2659965 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea CAS No. 922939-89-7

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea

Cat. No. B2659965
CAS RN: 922939-89-7
M. Wt: 261.325
InChI Key: XFVHDQKABSGRFU-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme in many signaling pathways.

Scientific Research Applications

Synthesis and Structural Analysis

A study conducted by Hu et al. (2018) described the synthesis and crystal structure of a closely related compound, 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea. The compound was characterized using NMR, ESI-MS, and X-ray diffraction, indicating its potential for detailed structural analysis which could be pivotal in designing drugs with specific molecular targets. The study also explored the antitumor activity of this compound through MTT assay, highlighting its potential application in cancer research (Ch Hu et al., 2018).

Anticancer Activity

The aforementioned study by Hu et al. not only detailed the synthesis and structural characterization of the compound but also evaluated its antitumor activities. The compound exhibited promising antitumor effects, which were further analyzed through docking studies into the CDK4 protein, providing insights into its mechanism of action against cancer cells. This suggests that derivatives of 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea could have significant applications in developing new anticancer therapies (Ch Hu et al., 2018).

Potential Enzymatic Inhibition

Another area of research involves the investigation of related urea derivatives for their inhibitory effects on various enzymes. Studies on compounds with similar structural features have shown effectiveness in inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase, which play crucial roles in neurological disorders. This suggests that this compound and its derivatives might also hold potential for the development of treatments for conditions like Alzheimer's disease, given their structural similarity and the potential for enzymatic inhibition (A. Sujayev et al., 2016).

properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-3-17-10-12(11-6-4-5-7-13(11)17)16-14(18)15-8-9-19-2/h4-7,10H,3,8-9H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVHDQKABSGRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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